

The Structural Blueprint of a Highly Selective MCL1 Inhibitor: S63845

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Compound of Interest

Compound Name: (S,R)-S63845

Cat. No.: B8081686

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A Technical Guide for Researchers and Drug Development Professionals

Myeloid cell leukemia 1 (MCL1) has emerged as a critical pro-survival protein frequently overexpressed in a multitude of human cancers, contributing to tumor progression and resistance to conventional therapies. The development of small molecule inhibitors that selectively target MCL1 represents a promising therapeutic strategy. S63845 is a potent and highly selective MCL1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth analysis of the structural basis for S63845's remarkable selectivity for MCL1, offering valuable insights for researchers and professionals in the field of drug discovery and development.

High-Affinity and Selective Binding of S63845 to MCL1

S63845 exhibits exceptional selectivity for human MCL1 over other anti-apoptotic BCL-2 family members, a crucial attribute for minimizing off-target toxicities. This selectivity is quantitatively demonstrated by its strong binding affinity to MCL1 and negligible interaction with BCL-2 and BCL-xL.

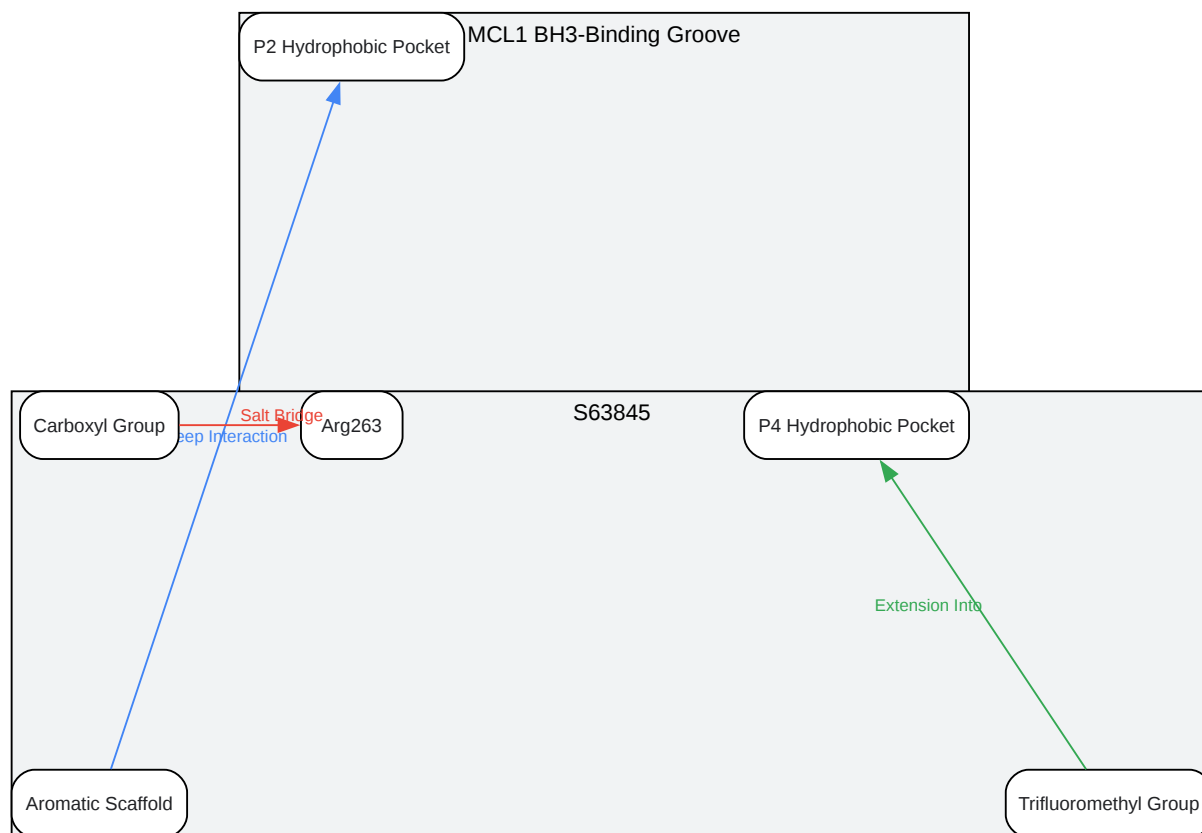
Protein	Binding Affinity (Kd/Ki, nM)	Assay Method
Human MCL1	0.19[1][2]	Kd
Human MCL1	< 1.2[3][4]	Ki
BCL-2	> 10,000[3]	Ki
BCL-xL	> 10,000	Ki
Mouse MCL1	~6-fold lower affinity than human MCL1	-

Table 1: Comparative binding affinities of S63845 to BCL-2 family proteins.

The Structural Basis of Selectivity: A Deep Dive into the MCL1-S63845 Complex

The high-resolution co-crystal structure of S63845 in complex with MCL1 (PDB ID: 5LOF) provides a detailed atomic-level understanding of the key interactions driving its potency and selectivity. S63845 binds to the canonical BH3-binding groove of MCL1, a hydrophobic cleft that is essential for its pro-survival function of sequestering pro-apoptotic proteins like BIM, BAX, and BAK.

The remarkable selectivity of S63845 arises from its ability to exploit the unique topology of the MCL1 binding groove, which differs subtly from that of other BCL-2 family members. The inhibitor's aromatic scaffold extends deep into the P2 hydrophobic pocket of MCL1. Furthermore, a terminal trifluoromethyl group on S63845 extends into the smaller P4 pocket. A critical interaction is the formation of a salt bridge between a carboxyl group on S63845 and the conserved Arg263 residue within the MCL1 binding groove.



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Key interactions between S63845 and the MCL1 binding groove.

Mechanism of Action: Induction of BAX/BAK-Dependent Apoptosis

By competitively binding to the BH3 groove of MCL1, S63845 displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This displacement liberates BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to its

permeabilization, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.



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S63845 mechanism of action leading to apoptosis.

Experimental Protocols for Assessing S63845 Activity

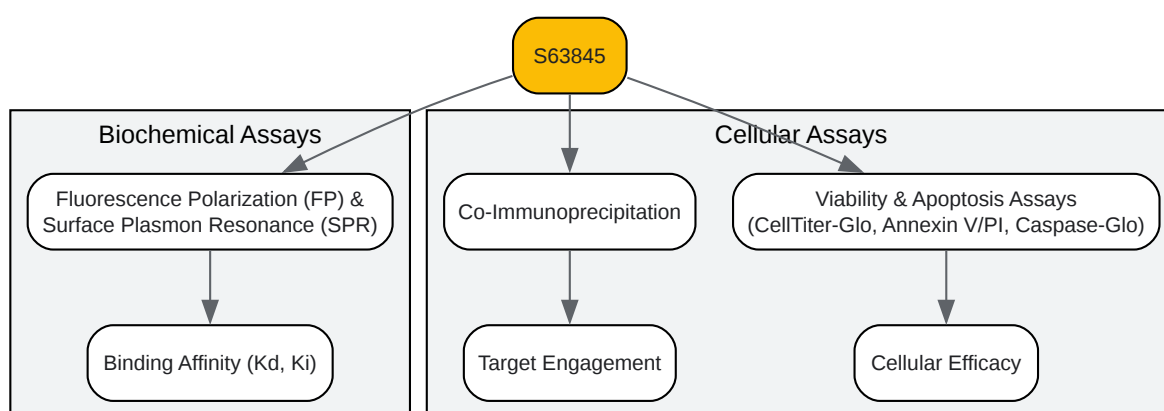
A variety of biochemical and cellular assays are employed to characterize the binding affinity, selectivity, and cellular efficacy of S63845.

Binding Affinity Determination

- Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR): These biophysical techniques are utilized to quantitatively measure the binding affinity (K_d or K_i) of S63845 to MCL1 and other BCL-2 family proteins.
 - FP Protocol: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BIM) is incubated with recombinant MCL1 protein. The binding of the peptide to MCL1 results in a high polarization value. Unlabeled S63845 is then titrated into the mixture, and its competition with the fluorescent peptide for binding to MCL1 leads to a decrease in polarization. The IC_{50} is determined and converted to a K_i value.
 - SPR Protocol: Recombinant MCL1 protein is immobilized on a sensor chip. A solution containing S63845 is flowed over the chip, and the binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface. This allows for the determination of on- and off-rates and the calculation of the dissociation constant (K_d).

Cellular Target Engagement and Apoptosis Induction

- **Co-Immunoprecipitation (Co-IP):** This assay is used to demonstrate that S63845 disrupts the interaction between MCL1 and its pro-apoptotic binding partners (e.g., BAK, BAX) in a cellular context.
 - **Protocol:** Cells are treated with S63845. Cell lysates are then incubated with an antibody specific for MCL1. The antibody-protein complexes are captured using protein A/G beads. After washing, the immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against MCL1, BAX, and BAK to assess the level of association.
- **Cell Viability and Apoptosis Assays:** The cytotoxic effect of S63845 on cancer cell lines is assessed using various methods.
 - **Protocol:**
 - **CellTiter-Glo® Luminescent Cell Viability Assay:** Measures ATP levels as an indicator of cell viability.
 - **Annexin V/Propidium Iodide (PI) Staining:** Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.
 - **Caspase-Glo® 3/7 Assay:** Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.



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Experimental workflow for characterizing S63845.

In conclusion, the profound selectivity of S63845 for MCL1 is a direct result of its optimized chemical structure, which enables it to form highly specific and potent interactions within the unique architecture of the MCL1 BH3-binding groove. This detailed structural and mechanistic understanding provides a solid foundation for the continued development of MCL1 inhibitors as a promising class of anti-cancer therapeutics.

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